REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:15]2[CH2:20][NH:19][C:17](=[O:18])[CH2:16]2)=[CH:7][C:8]=1[O:9][CH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1.CO[C:23]1C=CC([C@H]2CNC(=O)C2)=C[C:24]=1OC1CCCC1.C(OC)(=O)CC([O-])=O>>[CH2:10]([O:9][C:8]1[CH:7]=[C:6]([CH:15]2[CH2:20][NH:19][C:17](=[O:18])[CH2:16]2)[CH:5]=[CH:4][C:3]=1[O:2][CH3:1])[C:14]1[CH:13]=[CH:12][CH:11]=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1OC2CCCC2)C3CC(=O)NC3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC=1C=C(C=CC1OC)C1CC(NC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3
|
Name
|
substituted benzaldehydes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compounds of the present invention may be prepared conventionally
|
Type
|
CUSTOM
|
Details
|
can be conventionally prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1OC)C1CC(NC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |